3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1134334-70-5
VCID: VC8049119
InChI: InChI=1S/C14H16BrNO/c1-9(8-15)14(17)13-10(2)16(3)12-7-5-4-6-11(12)13/h4-7,9H,8H2,1-3H3
SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr
Molecular Formula: C14H16BrNO
Molecular Weight: 294.19 g/mol

3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one

CAS No.: 1134334-70-5

Cat. No.: VC8049119

Molecular Formula: C14H16BrNO

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one - 1134334-70-5

Specification

CAS No. 1134334-70-5
Molecular Formula C14H16BrNO
Molecular Weight 294.19 g/mol
IUPAC Name 3-bromo-1-(1,2-dimethylindol-3-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C14H16BrNO/c1-9(8-15)14(17)13-10(2)16(3)12-7-5-4-6-11(12)13/h4-7,9H,8H2,1-3H3
Standard InChI Key CVGKEZDBKVTMDP-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one belongs to the class of indole derivatives, which are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s structure includes:

  • A 1,2-dimethylindole core substituted at the 3-position.

  • A propan-1-one moiety with bromine and methyl substituents at the 2- and 3-positions, respectively .

The presence of the bromine atom introduces electrophilic reactivity, while the ketone group enables participation in nucleophilic additions or condensations .

Key Identifiers

PropertyValue
CAS Number1134334-70-5
Molecular FormulaC14H16BrNO\text{C}_{14}\text{H}_{16}\text{BrNO}
Molar Mass294.19 g/mol
Hazard ClassificationIrritant

These identifiers are critical for regulatory compliance and database referencing .

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The synthesis of brominated indole derivatives often involves Friedel-Crafts acylation or halogenation reactions. For example:

  • Indole Functionalization: The indole core is first methylated at the 1- and 2-positions using methylating agents like methyl iodide .

  • Ketone Introduction: A propanone group is introduced via acyl chloride intermediates, followed by bromination at the 3-position using bromine or N \text{N}-bromosuccinimide (NBS) .

A representative pathway is illustrated below:

1,2-Dimethylindole+3-Bromo-2-methylpropanoyl chlorideTarget Compound[4][12]\text{1,2-Dimethylindole} + \text{3-Bromo-2-methylpropanoyl chloride} \rightarrow \text{Target Compound} \quad \text{[4][12]}

Advanced Methodologies

Recent advances leverage photoredox catalysis for efficient bromination. For instance, visible-light-mediated reactions using catalysts like PC-B (phenoxazine-based) enable selective bromination under mild conditions . This approach minimizes byproducts and enhances yields compared to traditional methods .

Physicochemical Properties

Stability and Solubility

The compound is a solid at room temperature, though its melting point remains unspecified in available literature. It is sparingly soluble in polar solvents like water but exhibits good solubility in organic solvents such as dichloromethane and tetrahydrofuran .

Spectroscopic Data

  • 1H^1\text{H} NMR: Peaks corresponding to the indole aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.2–2.5 ppm), and ketone carbonyl (δ 2.8–3.1 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/zm/z 294.19 (M+^+) confirms the molecular weight .

Reactivity and Chemical Behavior

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution at the 5- and 6-positions. Bromine or nitro groups can be introduced under acidic conditions .

Nucleophilic Reactions

The ketone group participates in nucleophilic additions. For example, Grignard reagents react to form tertiary alcohols, while hydrazine derivatives yield hydrazones .

Photocatalytic Applications

In recent studies, analogous bromo-indole ketones have been used in visible-light-driven cycloadditions to construct polycyclic frameworks . Such reactions highlight the compound’s utility in synthesizing complex heterocycles .

Applications in Pharmaceutical Research

Drug Intermediate

Indole derivatives are pivotal in drug discovery due to their bioactivity. This compound serves as an intermediate in synthesizing kinase inhibitors or antimicrobial agents . For example, its bromine atom can be displaced in cross-coupling reactions to introduce pharmacophores .

Recent Advances and Research Directions

Photoredox Catalysis

Recent protocols employ blue-light photocatalysis to functionalize bromo-indole ketones. For instance, styrene derivatives undergo formal (4+2) cycloadditions to yield pyridoindolones—a class of compounds with antitumor properties .

Sustainable Synthesis

Efforts to replace toxic brominating agents with enzymatic or electrochemical methods are underway. These approaches aim to reduce environmental impact while maintaining efficiency .

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